(-)-Sedamine

Beschreibung

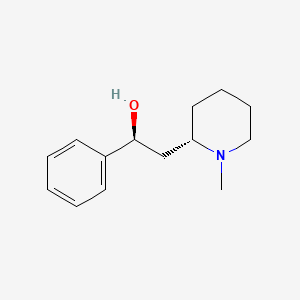

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

497-88-1 |

|---|---|

Molekularformel |

C14H21NO |

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol |

InChI |

InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1 |

InChI-Schlüssel |

GOWRYACIDZSIHI-KBPBESRZSA-N |

SMILES |

CN1CCCCC1CC(C2=CC=CC=C2)O |

Isomerische SMILES |

CN1CCCC[C@H]1C[C@@H](C2=CC=CC=C2)O |

Kanonische SMILES |

CN1CCCCC1CC(C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(-)-Sedamine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the piperidine (B6355638) alkaloid (-)-sedamine, focusing on its natural origins and the methodologies for its extraction, isolation, and purification. This compound is a naturally occurring compound found primarily in plant species of the family Crassulaceae and has garnered interest for its unique structure and potential pharmacological activities.

Natural Sources of this compound

This compound is predominantly found in various species of the Sedum genus and related genera. The most frequently cited source is Sedum acre L., commonly known as the goldmoss stonecrop.[1][2][3] Other documented plant sources include:

-

Phedimus hybridus[4]

-

Phedimus aizoon[4]

-

Sedum lydium[4]

-

Hylotelephium telephium[5]

-

Hylotelephium ewersii[5]

The biosynthesis of this compound in Sedum acre involves phenylalanine as a precursor for the C6-C2 side chain and lysine (B10760008) for the piperidine nucleus.

Physicochemical and Spectroscopic Data

The structural elucidation and identification of this compound are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [5][6] |

| Molecular Formula | C₁₄H₂₁NO | [4][5][6] |

| Molecular Weight | 219.32 g/mol | [5][6] |

| Monoisotopic Mass | 219.16231 Da | [4][5] |

| Melting Point | 88-89 °C (recrystallized from petroleum ether) | [6] |

| Stereochemistry | Two chiral centers: S configuration at C-1 (phenylethanol) and C-2 (piperidine) | [6] |

| InChI Key | GOWRYACIDZSIHI-KBPBESRZSA-N | [4][6] |

| SMILES | CN1CCCC[C@H]1C--INVALID-LINK--C1=CC=CC=C1 |[4] |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Observation | Reference(s) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 219. | [6] |

| Infrared (IR) Spectroscopy | Confirms the presence of hydroxyl, aromatic, and aliphatic functionalities. The spectrum shows no absorption in the carbonyl region, supporting the alcohol functionality. | [6] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation of the carbon-hydrogen framework. |[6] |

Note: While NMR is crucial for structural confirmation, specific, experimentally-derived chemical shift data for this compound were not available in the cited literature.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material follows a multi-step process typical for natural alkaloids, involving extraction, acid-base partitioning, and chromatographic purification.

General Extraction of Crude Alkaloids

A standard acid-base extraction method is employed to separate the basic alkaloids from other plant metabolites.[7][8]

-

Maceration and Extraction: Dried and powdered plant material (e.g., 1.8 kg of Sedum acre) is macerated with an acidified aqueous alcohol solution (e.g., ethanol (B145695) or methanol (B129727) with 0.1-1% HCl or acetic acid).[9] This process protonates the alkaloids, rendering them soluble in the hydroalcoholic solvent.

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous residue.

-

Acid-Base Partitioning:

-

The aqueous residue is washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic lipophilic impurities.[10] The protonated alkaloids remain in the acidic aqueous phase.

-

The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃) to a pH of 9-10.[8][10] This deprotonates the alkaloids into their free-base form.

-

The alkaline aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform). The free-base alkaloids partition into the organic layer.

-

-

Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield a crude alkaloid mixture.[10]

Purification of this compound

The crude alkaloid fraction contains a mixture of compounds requiring further separation. High-resolution techniques like countercurrent distribution or column chromatography are effective for this purpose.

Method A: Countercurrent Distribution (CCD)

This technique separates compounds based on their differential partitioning between two immiscible liquid phases.[11][12] It is particularly effective for separating polar alkaloids.

-

Apparatus Setup: A Craig countercurrent distribution apparatus is used.[13][14]

-

Solvent System: A biphasic solvent system is prepared. For the polar alkaloids of Sedum acre, a system of chloroform and McIlvaine buffer at pH 8.5 has been used.

-

Operation: The crude alkaloid mixture is dissolved in the lower phase and introduced into the first tube of the apparatus. The separation is performed for a sufficient number of transfers (e.g., 23 transfers).

-

Fraction Collection: After the transfers are complete, the contents of the tubes are collected. Fractions containing this compound are identified using an analytical method like Thin-Layer Chromatography (TLC).

-

Final Steps: The identified fractions are combined and concentrated to yield the purified alkaloid.

Method B: Column Chromatography

Column chromatography is a widely used alternative for purifying alkaloids from a crude mixture.[14]

-

Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the separation of alkaloids.[14]

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually introduce a more polar solvent (e.g., methanol or ethyl acetate).

-

Fraction Monitoring: Eluted fractions are collected and analyzed by TLC to identify those containing this compound. The TLC plates can be visualized using UV light or a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Isolation: Fractions containing the pure compound are combined and the solvent is evaporated.

Final Recrystallization

To obtain high-purity this compound suitable for analysis and further research, a final crystallization step is performed.

-

Solvent Selection: this compound can be effectively recrystallized from petroleum ether.[6]

-

Procedure: The purified alkaloid is dissolved in a minimal amount of hot petroleum ether. The solution is allowed to cool slowly, promoting the formation of crystals.

-

Recovery: The resulting crystals (described as colorless elongated plates) are collected by filtration, washed with a small amount of cold solvent, and dried to a constant weight.[6] The purity can be confirmed by measuring the melting point (88-89°C).

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant source.

Caption: General workflow for the isolation of this compound.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Sedum alkaloids. 1. Polar alkaloids in Sedum acre L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]

- 5. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 497-88-1 [smolecule.com]

- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 8. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]

- 9. jocpr.com [jocpr.com]

- 10. scielo.br [scielo.br]

- 11. Countercurrent distribution - Wikipedia [en.wikipedia.org]

- 12. Countercurrent distribution | Mass Transfer, Heat Exchange & Diffusion | Britannica [britannica.com]

- 13. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of (-)-Sedamine in Sedum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-sedamine, a piperidine (B6355638) alkaloid found in various Sedum species. The document details the precursor molecules, key enzymatic steps, and intermediates, supported by available quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound and its Biosynthetic Origin

This compound is a piperidine alkaloid first isolated from Sedum acre.[1] Its biosynthesis follows a classic pathway for many piperidine alkaloids, utilizing precursors from both amino acid and phenylpropanoid metabolism. The core piperidine ring is derived from L-lysine, while the C6-C2 side chain originates from L-phenylalanine.[2] This pathway aligns with Robinson's biogenetic hypothesis, which postulates the construction of complex alkaloids from simpler primary metabolites.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the piperidine ring precursor, Δ¹-piperideine, from L-lysine.

-

Formation of the C6-C2 side-chain precursor, likely benzoyl-CoA, from L-phenylalanine.

-

Condensation of these two precursors and subsequent reduction to form this compound.

Formation of the Piperidine Ring from L-Lysine

The initial steps in the formation of the piperidine nucleus are well-established for numerous piperidine alkaloids and are believed to be conserved in the biosynthesis of sedamine.

Step 1: Decarboxylation of L-Lysine The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3]

Step 2: Oxidative Deamination and Cyclization Cadaverine then undergoes oxidative deamination of one of its primary amino groups to yield 5-aminopentanal (B1222117). This reaction is catalyzed by a copper amine oxidase (CAO) . The resulting 5-aminopentanal spontaneously cyclizes via an intramolecular Schiff base formation to yield the key intermediate, Δ¹-piperideine .[3]

Formation of the C6-C2 Side-Chain from L-Phenylalanine

The C6-C2 side chain of sedamine is derived from L-phenylalanine through a pathway involving side-chain shortening, likely via a β-oxidative process.

Step 1: Deamination of L-Phenylalanine The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

Step 2: β-Oxidative Pathway to Benzoyl-CoA trans-Cinnamic acid is then activated to its CoA thioester, cinnamoyl-CoA, by a cinnamate-CoA ligase (CNL) .[4] Subsequently, a series of reactions analogous to fatty acid β-oxidation, catalyzed by cinnamoyl-CoA hydratase/dehydrogenase (CHD) and 3-ketoacyl-CoA thiolase (KAT) , shortens the side chain by two carbons to yield benzoyl-CoA .[4][5]

Condensation and Final Reduction

The final steps of this compound biosynthesis involve the condensation of the two precursor moieties followed by a reduction.

Step 1: Condensation Reaction While the specific enzyme has not yet been characterized in Sedum species, it is proposed that a condensing enzyme , possibly an acyltransferase or a synthase, catalyzes the reaction between Δ¹-piperideine and benzoyl-CoA (or a related C6-C2 unit). This condensation would form a keto-intermediate.

Step 2: Reduction to this compound The keto group of the intermediate is then stereospecifically reduced by a reductase to yield the hydroxyl group of this compound. The stereochemistry of this reduction is crucial for the formation of the specific (-)-enantiomer.

Quantitative Data

Quantitative data for the enzymes and precursor incorporation in the biosynthesis of this compound in Sedum species is limited. The following tables summarize available data from Sedum and related plant species to provide a comparative overview.

Table 1: Kinetic Properties of Enzymes Involved in Piperidine Alkaloid Biosynthesis

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Lysine Decarboxylase (LDC) | Huperzia serrata | L-Lysine | - | - | 2.11 | [3] |

| Copper Amine Oxidase (CAO) | Pisum sativum | Putrescine | - | - | - | [6] |

Note: Specific kinetic data for LDC and CAO from Sedum species are not currently available in the literature. The data presented is from other plant species known to produce alkaloids derived from lysine.

Table 2: Incorporation of Labeled Precursors into Piperidine Alkaloids

| Precursor | Alkaloid | Plant Species | Incorporation Rate (%) | Reference |

| L-[UL-14C]-Phenylalanine | Piperine | Piper tuberculatum | ≥ 6.55 (in stems) | [7] |

| L-[UL-14C]-Lysine | 4,5-Dihydropiperine | Piper tuberculatum | - | [7] |

Note: Specific incorporation rates for L-lysine and L-phenylalanine into this compound in Sedum species have not been quantitatively reported in a manner suitable for this table. The data from Piper species, which also produce piperidine alkaloids, is provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathway of this compound.

Radiotracer Feeding Studies

Objective: To determine the incorporation of labeled precursors (e.g., [14C]-L-lysine, [14C]-L-phenylalanine) into this compound.

Materials:

-

Sedum acre plants

-

Radio-labeled precursors (e.g., L-[U-14C]lysine, L-[U-14C]phenylalanine)

-

Hydroponic solution or appropriate plant growth medium

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Solvents for extraction (e.g., methanol, chloroform, ammonia (B1221849) solution)

-

Chromatography supplies (TLC plates, columns)

-

Carrier this compound (unlabeled)

Procedure:

-

Preparation of Labeled Precursor Solution: Dissolve the radio-labeled precursor in sterile water or a suitable buffer to a known concentration and specific activity.

-

Administration to Plants: Administer the labeled precursor solution to the Sedum acre plants. This can be done through various methods such as:

-

Root feeding: Add the precursor solution to the hydroponic medium of the plants.

-

Stem injection: Inject a small volume of the precursor solution directly into the plant stem.

-

Wick feeding: Insert a cotton wick soaked in the precursor solution into a small incision in the stem.

-

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours) under controlled growth conditions.

-

Harvesting and Extraction: Harvest the plant material (e.g., aerial parts) and immediately freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder and extract the alkaloids with a suitable solvent system (e.g., methanol, followed by an acid-base partition).

-

Isolation and Purification of this compound:

-

Add a known amount of unlabeled this compound as a carrier to the crude extract.

-

Purify the this compound using a combination of chromatographic techniques (e.g., column chromatography, preparative TLC) until a constant specific activity is achieved upon repeated crystallization.

-

-

Determination of Radioactivity:

-

Accurately weigh the purified this compound and dissolve it in a suitable solvent.

-

Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Incorporation Rate: Calculate the percentage of incorporation of the labeled precursor into this compound based on the total radioactivity administered and the specific activity of the purified product.

Lysine Decarboxylase (LDC) Enzyme Assay

Objective: To measure the activity of LDC in crude protein extracts from Sedum species.

Materials:

-

Sedum plant tissue

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpyrrolidone)

-

Reaction buffer (e.g., 100 mM MES buffer, pH 6.0)

-

L-lysine solution (substrate)

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Reagents for cadaverine quantification (e.g., ninhydrin (B49086) reagent)

-

Spectrophotometer

Procedure:

-

Protein Extraction: Homogenize fresh or frozen Sedum tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and the crude enzyme extract. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiation of Reaction: Start the reaction by adding the L-lysine solution to the reaction mixture.

-

Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Quantification of Cadaverine: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Quantify the amount of cadaverine produced in the supernatant using a suitable method, such as the ninhydrin assay, which measures the color change upon reaction with the primary amine of cadaverine.

-

Calculation of Enzyme Activity: Calculate the specific activity of LDC as the amount of cadaverine produced per unit time per milligram of protein.

Chemical Degradation of this compound for Radiolabel Localization

Objective: To determine the position of the radiolabel within the this compound molecule after feeding with specifically labeled precursors (e.g., [1-14C]-lysine, [6-14C]-lysine, [1-14C]-phenylalanine).

Note: This requires specific chemical degradation reactions that cleave the molecule at known positions, allowing for the isolation and measurement of radioactivity in specific fragments. The exact protocol would depend on the specific degradation chemistry chosen. A general workflow is provided below.

Workflow:

-

Purify Radiolabeled this compound: Isolate and purify radiolabeled this compound from the feeding experiments as described in Protocol 4.1.

-

Perform Specific Chemical Degradation: Subject the purified radiolabeled this compound to a series of chemical reactions designed to break specific bonds and yield known fragments. For example, Hofmann degradation could be used to open the piperidine ring.

-

Isolate and Identify Degradation Products: Separate the degradation products using chromatographic techniques (e.g., HPLC, GC-MS).

-

Measure Radioactivity of Fragments: Determine the radioactivity of each isolated and identified fragment using a liquid scintillation counter.

-

Map the Radiolabel: By comparing the radioactivity of the fragments to the radioactivity of the intact this compound molecule, the position of the radiolabel can be deduced, confirming the biosynthetic pathway.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-lysine and L-phenylalanine.

Experimental Workflow for Radiotracer Feeding Studies

Caption: Workflow for radiotracer feeding experiments in Sedum species.

Regulation of this compound Biosynthesis

The regulation of alkaloid biosynthesis in plants is complex and can be influenced by various factors, including developmental stage, environmental cues, and phytohormones. While specific regulatory mechanisms for this compound biosynthesis in Sedum are not well-documented, general principles of alkaloid regulation likely apply.

Phytohormones such as jasmonates (e.g., jasmonic acid, methyl jasmonate) and salicylic (B10762653) acid are known to act as signaling molecules that can induce the expression of genes involved in secondary metabolite biosynthesis, often as a defense response to herbivory or pathogen attack.[8][9] It is plausible that the biosynthesis of this compound is upregulated in response to such stresses.

Future research employing transcriptomic and metabolomic analyses of Sedum species under various conditions (e.g., treatment with elicitors like methyl jasmonate) could identify key regulatory genes, such as transcription factors, that control the expression of the biosynthetic genes in the this compound pathway.[10][11][12]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Sedum species provides a clear example of the convergence of primary metabolic pathways to produce specialized secondary metabolites. While the general outline of the pathway is understood, significant opportunities for future research exist. The isolation and characterization of the as-yet-unidentified condensing enzyme and reductase would complete our understanding of the core biosynthetic machinery. Furthermore, elucidating the regulatory networks that control the flux through this pathway could enable metabolic engineering approaches to enhance the production of this compound or related alkaloids with potential pharmaceutical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of L-lysine decarboxylase from Huperzia serrata and its role in the metabolic pathway of lycopodium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complete biosynthesis of salicylic acid from phenylalanine in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An important lysine residue in copper/quinone-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkaloid production and response to natural adverse conditions in Peganum harmala: in silico transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Transcriptome and metabolome profiling of the medicinal plant Veratrum mengtzeanum reveal key components of the alkaloid biosynthesis [frontiersin.org]

(-)-Sedamine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sedamine, a piperidine (B6355638) alkaloid first isolated from Sedum acre, has garnered interest in the scientific community for its distinct chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isolation, and a discussion of the analytical techniques employed for its structural elucidation. Furthermore, this document presents a visualization of its known biological activities and potential mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a bicyclic alkaloid with the systematic IUPAC name (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol.[1][2] Its molecular formula is C₁₄H₂₁NO, and it has a molecular weight of 219.32 g/mol .[1] The structure features two chiral centers, one at the C-1 position of the phenylethanol moiety and the other at the C-2 position of the piperidine ring. The absolute stereochemistry of naturally occurring this compound has been determined to be (1S, 2'S).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [1][2] |

| CAS Number | 497-88-1 | [1] |

| Melting Point | 88-89 °C | [1] |

| Appearance | Colorless elongated plates | [1] |

| Solubility | Favorable in organic solvents, limited in water | [1] |

Stereochemistry

The presence of two stereocenters in sedamine gives rise to four possible stereoisomers. The naturally occurring enantiomer, this compound, possesses the (1S, 2'S) configuration. Its diastereomer, (+)-allosedamine, has the (1R, 2'S) configuration. The stereochemistry of these compounds is crucial for their biological activity and has been a key focus of synthetic efforts. The specific spatial arrangement of the phenyl, hydroxyl, and piperidine substituents dictates the molecule's interaction with biological targets.

Experimental Protocols

Enantioselective Synthesis of this compound

The following is a representative protocol for the enantioselective synthesis of this compound, based on asymmetric catalytic methods.

Workflow for Enantioselective Synthesis:

Caption: A generalized workflow for the enantioselective synthesis of this compound.

Methodology:

-

Synthesis of the Pyridine Precursor: A 2-substituted pyridine derivative is synthesized through a coupling reaction between a suitable pyridine derivative (e.g., 2-bromopyridine) and a phenyl-containing building block.

-

Asymmetric Reduction: The key stereocenter on the phenylethanol moiety is introduced via an enantioselective reduction of a ketone precursor. This is typically achieved using a chiral catalyst, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with a chiral ligand.

-

N-Methylation: The nitrogen atom of the pyridine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

-

Piperidine Ring Formation: The pyridine ring is reduced to a piperidine ring. This is commonly accomplished through catalytic hydrogenation using a catalyst like platinum oxide or rhodium on alumina, often under high pressure. This step establishes the second stereocenter. Diastereoselective control can be influenced by the existing stereocenter and the reaction conditions.

-

Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by recrystallization to yield the pure enantiomer.

Isolation from Sedum acre

The following protocol outlines a general procedure for the isolation of this compound from its natural source.

Workflow for Isolation from Sedum acre:

Caption: A typical workflow for the isolation of this compound from Sedum acre.

Methodology:

-

Extraction: Dried and powdered plant material of Sedum acre is extracted with a suitable organic solvent, typically methanol, for an extended period.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like dichloromethane (B109758) or chloroform.

-

Chromatographic Separation: The crude alkaloid mixture is separated using column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity to separate the different alkaloids present in the extract.

-

Purification: The fractions containing this compound are combined, and the solvent is evaporated. The resulting residue is further purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield pure this compound.

Structural Elucidation

The structure and stereochemistry of this compound have been established through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons (phenyl group), methine protons (at the chiral centers), methylene (B1212753) protons (piperidine ring and ethyl bridge), and the N-methyl group. Coupling constants would reveal the connectivity and stereochemical relationships between protons. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including those of the phenyl ring, the piperidine ring, the ethyl bridge, and the N-methyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 219.32 g/mol .[1] High-resolution mass spectrometry (HRMS) provides the exact mass.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C-N stretching. |

X-ray Crystallography

Single-crystal X-ray crystallography has been instrumental in unequivocally confirming the absolute stereochemistry of this compound. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Although specific crystallographic data is not widely published in public databases, the results from these studies have been crucial in validating the (1S, 2'S) configuration.

Biological Activity and Potential Mechanism of Action

The biological activities of this compound are not yet fully elucidated, but preliminary studies suggest effects on the central nervous system (CNS) and antispasmodic properties. A specific signaling pathway has not been identified. The following diagram illustrates the current understanding of its biological effects.

Caption: A diagram representing the known biological activities and potential mechanisms of action of this compound.

Conclusion

This compound is a fascinating piperidine alkaloid with a well-defined chemical structure and stereochemistry. This guide has provided a comprehensive overview of its properties, methods for its synthesis and isolation, and the analytical techniques used for its characterization. While its precise mechanism of action and specific biological targets are still under investigation, its known effects on the central nervous system and its antispasmodic properties make it a compound of interest for further pharmacological research and potential drug development. The detailed information presented herein serves as a valuable resource for scientists working with this and related natural products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Sedamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found predominantly in plants of the Sedum genus.[1] As a member of the aralkylamine class of organic compounds, it features a piperidine ring substituted with a phenylethanol group.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visual representations of key processes. The information presented is intended to support research and development activities involving this bioactive compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [2] |

| Molecular Formula | C₁₄H₂₁NO | [2] |

| Molecular Weight | 219.32 g/mol | [2] |

| Exact Mass | 219.162314293 Da | [2] |

| Melting Point | 88-89°C | [2] |

| Appearance | Colorless elongated plates | [2] |

| Solubility | Favorable in organic solvents, limited water solubility. | [2] |

| Optical Rotation, [α] | Levorotatory (-) | [3] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value/Description | Reference(s) |

| pKa (Strongest Basic) | 9.25 (Predicted) | [1] |

| XLogP3-AA | 2.4 | [2] |

| Topological Polar Surface Area | 23.5 Ų | [2] |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺: m/z 219 | [2] |

| ¹H NMR | Predicted ranges: Aromatic (7.2-7.4 ppm), Alkyl (1.2-3.0 ppm), Methine (3.5-4.8 ppm), Hydroxyl (variable). | [4][5][6] |

| ¹³C NMR | Predicted ranges: Aromatic (125-145 ppm), Alkyl (20-60 ppm), Methine (60-80 ppm). | [7] |

Experimental Protocols

Detailed methodologies for the extraction, synthesis, and characterization of this compound are provided below.

Extraction from Natural Sources

This compound is a naturally occurring alkaloid that can be extracted from plants of the Sedum species. A general acid-base extraction protocol is as follows:

-

Preparation of Plant Material : The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

-

Acidic Extraction : The powdered plant material is macerated with a dilute acidic solution (e.g., 0.1 M HCl or 5% acetic acid). This protonates the alkaloids, forming their water-soluble salts.

-

Filtration : The mixture is filtered to remove solid plant debris, yielding an acidic aqueous extract containing the alkaloid salts.

-

Basification : The acidic extract is basified by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

-

Solvent Extraction : The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The free base alkaloid will partition into the organic layer.

-

Concentration and Purification : The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract. Further purification can be achieved by techniques such as column chromatography.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

(-)-Sedamine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

(-)-Sedamine, a piperidine (B6355638) alkaloid, is a naturally occurring compound found in various plant species of the Sedum genus. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for a scientific audience.

| Property | Value | Reference |

| CAS Number | 497-88-1 | [1] |

| Molecular Formula | C₁₄H₂₁NO | [1] |

| Molecular Weight | 219.32 g/mol | [1] |

| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [1] |

Physicochemical and Spectroscopic Data

While comprehensive public data is limited, the structural elucidation of this compound has been achieved through various spectroscopic methods.

| Data Type | Description |

| Melting Point | 88-89°C |

| ¹H-NMR Spectroscopy | The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the hydroxyl-bearing carbon, the protons of the piperidine ring, and the N-methyl group. The specific chemical shifts and coupling constants are crucial for confirming the stereochemistry of the molecule. |

| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum provides detailed information about the carbon skeleton. Expected signals would correspond to the carbons of the phenyl ring, the two chiral centers, the carbons of the piperidine ring, and the N-methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N stretching, would also be present. The infrared absorption spectrum of natural this compound is superposable on that of the synthetic compound.[2] |

| Mass Spectrometry (MS) | Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the bond between the two chiral centers and fragmentation of the piperidine ring, providing valuable structural information. |

Synthesis of this compound

The enantioselective synthesis of this compound has been a subject of interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol.

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

One notable approach involves an organocatalytic intramolecular aza-Michael addition.[3] This method provides a concise route to the piperidine core of this compound with high enantioselectivity.

Workflow for the Synthesis of a this compound Precursor

Detailed Steps:

-

Substrate Preparation: The synthesis begins with a carbamate substrate containing a pendant α,β-unsaturated aldehyde.

-

Organocatalysis: The intramolecular aza-Michael addition is catalyzed by a prolinol derivative, such as the Jørgensen catalyst IV.[3] The reaction is typically carried out in an organic solvent at a controlled temperature to ensure high enantioselectivity.

-

Cyclization: The nitrogen of the carbamate adds to the β-position of the unsaturated aldehyde, leading to the formation of the piperidine ring.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the resulting piperidine precursor is purified using column chromatography.

-

Final Steps: The precursor is then converted to this compound through subsequent reduction and deprotection steps.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit several biological activities, primarily as an antispasmodic and potentially as a neuroprotective agent.

Antispasmodic Activity

The antispasmodic effects of this compound are thought to be mediated through its interaction with cholinergic receptors in smooth muscle tissue.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This in vitro assay is a standard method for evaluating the antispasmodic activity of compounds.

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Induction: The ileum is contracted by the addition of a spasmogen, typically acetylcholine (B1216132) or histamine.

-

Compound Administration: this compound is added to the organ bath at various concentrations, and the relaxation of the induced contraction is measured isometrically.

-

Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit the spasmogen-induced contraction by 50%.

Proposed Signaling Pathway for Antispasmodic Action

The antispasmodic effect of this compound is likely due to its antagonistic effect on muscarinic acetylcholine receptors, which are G-protein coupled receptors that mediate smooth muscle contraction.

References

Pharmacological Profile of (-)-Sedamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid predominantly found in various species of the plant genus Sedum.[1][2][3] Structurally, it belongs to the aralkylamine class of organic compounds.[2] While this compound has been noted for its potential biological activities, including antispasmodic and effects on the central nervous system (CNS), a comprehensive pharmacological profile based on publicly available data remains largely undefined.[1] This technical guide summarizes the current state of knowledge regarding the pharmacological properties of this compound, highlighting the significant gaps in quantitative data necessary for a full characterization. To date, detailed studies on its receptor binding affinities, functional activities at specific targets, pharmacokinetic properties, and precise mechanisms of action in mammalian systems have not been extensively reported in the scientific literature.

Introduction

This compound is a piperidine alkaloid that has garnered interest due to its presence in medicinal plants and its purported biological effects.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing at least one nitrogen atom, are known for their wide range of pharmacological activities.[4] The piperidine structural motif is a common feature in many biologically active natural products and synthetic pharmaceuticals.[5][6] Despite its long history of isolation, the pharmacological characterization of this compound is still in its nascent stages, with much of the available information being qualitative or derived from general screenings of plant extracts.[2] This document aims to collate the existing data and to propose a methodological framework for its further pharmacological investigation.

Physicochemical Properties

A foundational aspect of understanding the pharmacological profile of any compound is its physicochemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [1][7] |

| Molecular Weight | 219.32 g/mol | [1][7] |

| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [7] |

| CAS Number | 497-88-1 | [7] |

Known Biological Activities (Qualitative)

General biological activities have been attributed to this compound, primarily based on its classification as a plant alkaloid and preliminary observations.

-

Antispasmodic Effects: this compound is suggested to possess antispasmodic properties, potentially by inhibiting smooth muscle contractions.[1] This activity is often associated with belladonna alkaloids, though the specific mechanism for this compound has not been elucidated.[1]

-

Central Nervous System (CNS) Effects: Research indicates that this compound may influence neurotransmitter systems, suggesting potential for neuroprotective benefits or applications in neurological disorders.[1] However, specific targets within the CNS have not been identified.

-

Antimicrobial Properties: Some studies propose that alkaloids like this compound may have antimicrobial activity, making them candidates for further pharmacological investigation in this area.[1]

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound in mammalian systems. The only available quantitative data pertains to its interaction with a plant-derived enzyme.

Enzyme Inhibition

Studies on the interaction of this compound and its derivatives with pea seedlings amine oxidase (PSAO) have been reported. All tested compounds, including this compound, exhibited competitive inhibition of this enzyme.[8]

| Compound | Target | Assay Type | Inhibition Constant (Kᵢ) | Source |

| This compound & derivatives | Pea Seedlings Amine Oxidase (PSAO) | Enzyme Inhibition Assay | 0.03–1.0 mM | [8] |

It is important to note that the relevance of PSAO inhibition to human pharmacology is likely minimal and these findings do not provide insight into the compound's effects in mammalian systems.

Receptor Binding and Functional Assays

As of the date of this document, no publicly available data exists for the binding affinities (Kᵢ or IC₅₀ values) of this compound at any mammalian receptor, including but not limited to muscarinic, nicotinic, adrenergic, dopaminergic, serotonergic, or opioid receptors. Consequently, data on its functional activity (e.g., EC₅₀ or Eₘₐₓ values for agonism or antagonism) at these potential targets are also unavailable.

Pharmacokinetics

There is no published data on the pharmacokinetic profile of this compound. Key parameters such as absorption, distribution, metabolism, excretion, half-life, and bioavailability have not been reported.

Proposed Experimental Workflow for Pharmacological Profiling

Given the dearth of information, a systematic pharmacological evaluation of this compound is warranted. The following diagram outlines a potential experimental workflow for the comprehensive characterization of its pharmacological profile.

Experimental Protocols:

-

Primary Receptor Screening: Initial screening against a broad panel of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) to identify potential targets.

-

Radioligand Binding Assays: Competition binding assays using membranes from cells expressing the target receptor and a radiolabeled ligand to determine the binding affinity (Kᵢ) of this compound.

-

Functional Assays: Cellular assays to determine the functional activity of this compound at identified targets. Examples include cAMP accumulation assays for Gs/Gi-coupled GPCRs, calcium flux assays for Gq-coupled GPCRs, or patch-clamp electrophysiology for ion channels.

-

Metabolic Stability and CYP450 Inhibition: Incubation of this compound with liver microsomes or hepatocytes to assess its metabolic stability. Standard cytochrome P450 inhibition assays to evaluate its potential for drug-drug interactions.

-

Pharmacokinetic Studies: Administration of this compound to rodents via intravenous and oral routes, followed by serial blood sampling and quantification of the compound in plasma using LC-MS/MS to determine key pharmacokinetic parameters.

-

Pharmacodynamic Models: In vivo studies in animal models relevant to the observed in vitro activity and qualitative reports (e.g., castor oil-induced diarrhea model for antispasmodic activity, open field or elevated plus maze for CNS effects).

-

Preliminary Toxicology: Dose-escalation studies in rodents to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Signaling Pathways

Due to the lack of identified specific molecular targets for this compound in mammalian systems, no signaling pathways can be definitively described at this time. Should future research identify interactions with specific receptors, diagrams of the corresponding downstream signaling cascades (e.g., G-protein signaling, ion channel modulation) would be warranted.

Conclusion and Future Directions

This compound is a natural product with potential biological activities that remain poorly characterized. The currently available data is insufficient to establish a comprehensive pharmacological profile. There is a clear need for systematic in vitro and in vivo studies to identify its molecular targets, elucidate its mechanism of action, and determine its pharmacokinetic and safety profiles. The experimental workflow proposed herein provides a roadmap for future research that would be necessary to unlock the potential therapeutic applications of this compound and its derivatives for researchers, scientists, and drug development professionals.

References

- 1. Buy this compound | 497-88-1 [smolecule.com]

- 2. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Alkaloid - Wikipedia [en.wikipedia.org]

- 5. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of...: Ingenta Connect [ingentaconnect.com]

- 6. Piperidine alkaloids - Wikipedia [en.wikipedia.org]

- 7. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Mechanism of Action of (-)-Sedamine: A Technical Guide for Researchers

Abstract

(-)-Sedamine, a naturally occurring piperidine (B6355638) alkaloid isolated from various Sedum species, has been noted for its potential pharmacological activities, including antispasmodic and central nervous system (CNS) effects.[1] Despite this, a detailed understanding of its mechanism of action at the molecular level remains elusive. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's biological effects. In the absence of definitive quantitative data, this document proposes a series of experimental protocols and hypothetical signaling pathways to guide future research endeavors. The aim is to furnish researchers, scientists, and drug development professionals with a foundational framework to systematically investigate the pharmacological profile of this intriguing natural product.

Introduction

This compound is a piperidine alkaloid with a molecular formula of C₁₄H₂₁NO.[1] Structurally, it is related to other bioactive piperidine alkaloids, a class of compounds known for their diverse interactions with various physiological receptors.[2] Preliminary reports suggest that this compound may possess antispasmodic properties, similar to belladonna alkaloids, and may exert effects on the central nervous system, including potential neuroprotective actions.[1] However, the specific molecular targets and signaling cascades through which this compound mediates these effects have not been elucidated. This guide will synthesize the available information and propose a roadmap for future investigation.

Known Biological Activities (Qualitative)

The current understanding of this compound's biological activities is primarily qualitative. The following effects have been attributed to this compound:

-

Antispasmodic Effects: It is suggested that this compound may inhibit smooth muscle contractions, which could be beneficial in conditions characterized by gastrointestinal cramping.[1] This activity is hypothesized to be similar to that of anticholinergic agents.

-

Central Nervous System (CNS) Effects: There are indications that this compound influences neurotransmitter systems, with speculation about potential neuroprotective benefits.[1] The nature of these interactions is currently unknown.

-

Antimicrobial Properties: Some studies on related alkaloids suggest potential antimicrobial activity, though this has not been specifically demonstrated for this compound.[1]

Hypothetical Mechanisms of Action and Signaling Pathways

Based on the chemical structure of this compound as a piperidine alkaloid and its reported biological activities, several plausible mechanisms of action can be hypothesized.

Cholinergic System Modulation

The structural similarity to other piperidine alkaloids with anticholinergic properties suggests that this compound may act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Blockade of mAChRs, particularly the M3 subtype on smooth muscle cells, would lead to muscle relaxation and explain the observed antispasmodic effects.

Calcium Channel Blockade

A common mechanism for antispasmodic action is the blockade of voltage-gated calcium channels (VGCCs) in smooth muscle cells. By preventing calcium influx, this compound could induce muscle relaxation independently of receptor antagonism.

Modulation of CNS Neurotransmitter Systems

The reported CNS effects could stem from interactions with various neurotransmitter receptors, such as dopamine, serotonin, or adrenergic receptors. Given the structural diversity of piperidine alkaloids, this compound could act as an agonist, antagonist, or modulator at these sites.

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To address the current knowledge gap, a systematic pharmacological evaluation of this compound is required. The following protocols are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS and peripheral receptors.

Methodology:

-

Receptor Source: Commercially available cell lines expressing recombinant human receptors (e.g., CHO or HEK293 cells) or prepared membrane fractions from rodent tissues (e.g., brain, heart, ileum).

-

Radioligands: Selection of appropriate radiolabeled ligands for each receptor target (e.g., [³H]-NMS for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).

-

Assay Procedure:

-

Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays for Antispasmodic Activity

Objective: To quantify the functional effect of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate segments of guinea pig ileum or rat colon and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce sustained contractions using a spasmogen such as acetylcholine, histamine, or high potassium chloride (KCl).

-

Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the isometric tension of the muscle strips using a force-displacement transducer.

-

Data Analysis:

-

Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the spasmogen.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (concentration of this compound that produces 50% of its maximal relaxant effect) or IC₅₀ (concentration that inhibits 50% of the induced contraction).

-

In Vitro Neuroprotection Assays

Objective: To evaluate the potential neuroprotective effects of this compound against various neurotoxic insults.

Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), glutamate, or amyloid-beta (Aβ) peptides.

-

Treatment: Co-incubate the cells with the neurotoxin and varying concentrations of this compound.

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the EC₅₀ of this compound for its neuroprotective effect.

-

Data Presentation: Proposed Tables for Future Research

The following tables are templates for the systematic presentation of quantitative data that would be generated from the proposed experiments.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Target | Radioligand | Ki (nM) ± SEM | n |

|---|---|---|---|

| Muscarinic M1 | [³H]-Pirenzepine | ||

| Muscarinic M2 | [³H]-AF-DX 384 | ||

| Muscarinic M3 | [³H]-4-DAMP | ||

| α1-Adrenergic | [³H]-Prazosin | ||

| α2-Adrenergic | [³H]-Rauwolscine | ||

| β-Adrenergic | [³H]-CGP 12177 | ||

| Dopamine D1 | [³H]-SCH 23390 | ||

| Dopamine D2 | [³H]-Spiperone | ||

| Serotonin 5-HT₁A | [³H]-8-OH-DPAT |

| Serotonin 5-HT₂A | [³H]-Ketanserin | | |

Table 2: Functional Antispasmodic Activity of this compound

| Tissue Preparation | Spasmogen | Parameter | Value (µM) ± SEM | n |

|---|---|---|---|---|

| Guinea Pig Ileum | Acetylcholine | IC₅₀ | ||

| Guinea Pig Ileum | Histamine | IC₅₀ |

| Rat Colon | KCl (80 mM) | IC₅₀ | | |

Table 3: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxin | Parameter | Value (µM) ± SEM | n |

|---|---|---|---|---|

| SH-SY5Y | 6-OHDA | EC₅₀ | ||

| Primary Cortical Neurons | Glutamate | EC₅₀ |

| PC12 Cells | Aβ (1-42) | EC₅₀ | | |

Conclusion

The mechanism of action of this compound remains an open and intriguing area of pharmacological research. The current evidence, though sparse, points towards potential interactions with the cholinergic system and possible effects on CNS neurotransmission. The experimental framework proposed in this guide provides a systematic approach to characterizing the pharmacological profile of this compound. Elucidation of its molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for guiding any future drug development efforts based on this natural product scaffold.

References

The Biological Activities of (-)-Sedamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sedamine, a piperidine (B6355638) alkaloid, has been the subject of scientific inquiry to elucidate its biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. While research on this compound is ongoing, this document consolidates the current understanding of its bioactivity profile.

Enzyme Inhibition

Pea Seedling Amine Oxidase (PSAO) Inhibition

This compound has been identified as a competitive inhibitor of pea seedling amine oxidase (PSAO, EC 1.4.3.6). Studies have demonstrated that the (-)-diastereomer of sedamine is a more potent inhibitor than its (+)-antipode. The inhibition constants (Ki) for this compound and its related compounds have been determined, providing a quantitative measure of their inhibitory activity.

Table 1: Quantitative Data for Pea Seedling Amine Oxidase (PSAO) Inhibition by Sedamine Derivatives

| Compound | Inhibition Type | Ki (mM) |

| This compound | Competitive | Not explicitly stated, but stronger than (+)-sedamine |

| (+)-Sedamine | Competitive | - |

| Allosedamine (B13994432) | Competitive | Weaker than sedamine |

| Norallosedamine | Competitive | Stronger than sedamine |

| Norsedamine | Competitive | Strongest inhibitor in the series |

Note: Specific Ki values for each compound were reported to be in the range of 0.03–1.0 mM, with the order of inhibition effect being allosedamine < sedamine << norallosedamine < nor-sedamine. The (-)-diastereomers were found to be considerably stronger inhibitors than the (+)-antipodes.[1]

The inhibitory activity of this compound on PSAO can be determined spectrophotometrically. The assay is based on the oxidative deamination of a substrate (e.g., putrescine) by PSAO, which produces an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide produced can be used in a coupled reaction with a chromogenic substrate to produce a colored product that can be quantified.

Materials:

-

Pea Seedling Amine Oxidase (PSAO)

-

Potassium phosphate (B84403) buffer (pH 7.2)

-

Substrate (e.g., Putrescine dihydrochloride)

-

This compound (and other test compounds)

-

Peroxidase

-

Chromogenic substrate (e.g., o-dianisidine)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, peroxidase, and the chromogenic substrate.

-

Add a solution of this compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.

-

Initiate the reaction by adding the PSAO enzyme.

-

Start the reaction by adding the substrate (putrescine).

-

Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time.

-

Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Lineweaver-Burk plot.

PSAO Inhibition Assay Workflow

Competitive Inhibition of PSAO by this compound

Cholinesterase Inhibition

While some piperidine alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), there is currently no specific quantitative data available for this compound. Research on structurally similar compounds suggests that the piperidine nucleus can be a key pharmacophore for cholinesterase inhibition. Further studies are required to determine if this compound exhibits this activity and to quantify its potential potency.

The Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound (and other test compounds)

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (this compound) at various concentrations. A control well without the inhibitor is also prepared.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period.

-

The rate of the reaction is determined by the rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE Inhibition Assay Workflow (Ellman's Method)

Anti-inflammatory Activity

The anti-inflammatory potential of alkaloids is a broad area of research. However, specific quantitative data on the anti-inflammatory activity of this compound is not currently available in the scientific literature. In vivo models, such as the carrageenan-induced paw edema assay, are commonly used to evaluate the anti-inflammatory effects of novel compounds.

This in vivo model is a standard and widely accepted method for screening the acute anti-inflammatory activity of drugs.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

This compound (test compound)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer this compound orally or intraperitoneally at different doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Neuroprotective Effects

Some alkaloids have been investigated for their neuroprotective properties.[2] However, there is a lack of specific studies and quantitative data on the neuroprotective effects of this compound. In vitro neuroprotection assays are essential first steps to evaluate the potential of a compound to protect neurons from various insults.

This protocol describes a general workflow for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Cell culture medium and supplements

-

Neurotoxin (e.g., hydrogen peroxide for oxidative stress, glutamate (B1630785) for excitotoxicity, or 6-hydroxydopamine for a Parkinson's disease model)

-

This compound

-

Cell viability assay kit (e.g., MTT, LDH)

-

Multi-well plates

Procedure:

-

Seed the neuronal cells in a multi-well plate and allow them to adhere and grow.

-

Pre-treat the cells with different concentrations of this compound for a specific duration.

-

Induce neuronal damage by adding the chosen neurotoxin. A control group without the neurotoxin and a group with the neurotoxin but without this compound pre-treatment are included.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Assess cell viability using a suitable assay (e.g., MTT assay, which measures mitochondrial activity, or LDH assay, which measures membrane integrity).

-

The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone.

In Vitro Neuroprotection Assay Workflow

Antimicrobial Activity

Some alkaloids are known to possess antimicrobial properties. However, there is no specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, available for this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This is a standard method to determine the antimicrobial susceptibility of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Currently, there is a significant lack of information regarding the specific signaling pathways modulated by this compound. While the competitive inhibition of PSAO provides insight into a direct enzyme interaction, the mechanisms underlying other potential biological activities remain to be elucidated.

For other piperidine alkaloids, such as piperine (B192125), several signaling pathways have been implicated in their neuroprotective and anti-inflammatory effects. These include:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a common mechanism for the anti-inflammatory effects of many natural compounds.

-

Akt/GSK3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and its downstream target, glycogen (B147801) synthase kinase 3 beta (GSK3β), are crucial for cell survival and are often modulated by neuroprotective agents.

-

Nrf2/Keap1 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can confer neuroprotection against oxidative stress.

Future research is needed to investigate whether this compound interacts with these or other signaling pathways to exert its biological effects.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound possesses at least one well-defined biological activity: the competitive inhibition of pea seedling amine oxidase. While preliminary evidence and the activities of structurally related piperidine alkaloids suggest potential for acetylcholinesterase inhibition, anti-inflammatory, neuroprotective, and antimicrobial effects, there is a clear need for further research to confirm and quantify these activities for this compound.

Future investigations should focus on:

-

Quantitative Bioactivity Screening: Performing comprehensive in vitro screening of this compound against a panel of relevant biological targets, including various enzymes, receptors, and microbial strains, to obtain quantitative data such as IC50, Ki, and MIC values.

-

In Vivo Efficacy Studies: Utilizing appropriate animal models to evaluate the in vivo efficacy of this compound for its potential anti-inflammatory and neuroprotective properties.

-

Mechanism of Action and Signaling Pathway Elucidation: Employing molecular and cellular biology techniques to identify the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents. This guide serves as a foundation for such future research endeavors.

References

- 1. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

The Antispasmodic Potential of Piperidine Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antispasmodic effects of piperidine (B6355638) alkaloids, with a focus on piperine (B192125), coniine, and lobeline (B1674988). The document summarizes quantitative data, details experimental protocols, and elucidates the underlying signaling pathways involved in their smooth muscle relaxant properties.

Introduction to Piperidine Alkaloids and Spasmolysis

Piperidine alkaloids, a diverse class of natural compounds characterized by a piperidine ring structure, are found in various plant species.[1] Many of these alkaloids have been investigated for their pharmacological properties, including their potential to alleviate smooth muscle spasms.[2] Spasms of the gastrointestinal tract are a common feature of various disorders, including irritable bowel syndrome (IBS). Antispasmodic agents work by relaxing the smooth muscle of the gut, thereby relieving cramps and pain.[3] This guide explores the evidence for the antispasmodic effects of selected piperidine alkaloids and the experimental methodologies used to evaluate them.

Quantitative Data on Antispasmodic Effects

The antispasmodic potency of piperidine alkaloids is typically quantified by determining their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in isolated tissue preparations. This section presents the available quantitative data for piperine and discusses the limited data for coniine and lobeline in the context of gastrointestinal smooth muscle.

Table 1: Antispasmodic and Related Activities of Piperine

| Tissue Preparation | Spasmogen / Condition | Parameter | Value | Reference |

| Isolated Rabbit Jejunum | Spontaneous Contractions | EC₅₀ | 149.1 µM | [4] |

| Isolated Rabbit Jejunum | High K⁺ (80 mM)-induced Contraction | EC₅₀ | 80.86 µM | [4] |

| Vascular Smooth Muscle Cells | Platelet-Derived Growth Factor-BB | IC₅₀ (antiproliferative) | 21.6 µM | [5] |

| HEK293T cells (expressing BK channels) | BK Channel Current | IC₅₀ | 4.8 µM (in 0 µM Ca²⁺) | [6] |

Table 2: Pharmacological Data for Coniine on Muscle-Related Receptors

| Tissue/Cell Preparation | Receptor/Response | Parameter | Value | Reference |

| Rat Anococcygeus Muscle | Nicotinic Receptor-mediated Nitrergic Response | -logIC₅₀ (M) | 3.79 ± 0.11 | [7] |

| Rat Anococcygeus Muscle | Nicotinic Receptor-mediated Noradrenergic Response | -logIC₅₀ (M) | 4.57 ± 0.12 | [7] |

| Guinea-pig Atrium | Nicotinic Receptor-mediated Noradrenergic Transmission | -logIC₅₀ (M) | 4.47 ± 0.12 | [7] |

Note: The available data for coniine primarily relates to its interaction with nicotinic receptors, which are involved in muscle contraction, rather than direct antagonism of spasmogen-induced contractions in gastrointestinal smooth muscle.

Table 3: Pharmacological Data for Lobeline on Muscle-Related Processes

| Tissue/Cell Preparation | Condition | Effect | Reference |